Cas no 112176-17-7 (1-cyclohex-2-en-1-yl-4-methylbenzene)

1-cyclohex-2-en-1-yl-4-methylbenzene structure
112176-17-7 structure
Product Name:1-cyclohex-2-en-1-yl-4-methylbenzene
CAS No:112176-17-7
MF:C13H16
MW:172.266143798828
CID:2608239
PubChem ID:14595296
Update Time:2025-04-21

1-cyclohex-2-en-1-yl-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohex-2-en-1-yl-4-methylbenzene
    • DTXCID20512791
    • 3-(p-tolyl)cyclohexene
    • 4'-Methyl-1,2,3,4-tetrahydro-1,1'-biphenyl
    • 112176-17-7
    • DTXSID80562015
    • Inchi: 1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3
    • InChI Key: AGBAFFDLDNCVGO-UHFFFAOYSA-N
    • SMILES: C1(C=CCCC1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 172.125200510g/mol
  • Monoisotopic Mass: 172.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

1-cyclohex-2-en-1-yl-4-methylbenzene Related Literature

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